2-Carbamimidoylpyridine 1-oxide hydrochloride
Description
2-Carbamimidoylpyridine 1-oxide hydrochloride (CAS: 845291-51-2) is a heterocyclic organic compound featuring a pyridine ring substituted with a carbamimidoyl group at the 2-position and an N-oxide functional group. The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic and pharmaceutical applications.
Properties
IUPAC Name |
1-oxidopyridin-1-ium-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.ClH/c7-6(8)5-3-1-2-4-9(5)10;/h1-4H,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGJAPDLKREKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)C(=N)N)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381460 | |
| Record name | 2-carbamimidoylpyridine 1-oxide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845291-51-2 | |
| Record name | 2-carbamimidoylpyridine 1-oxide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Carbamimidoylpyridine 1-oxide hydrochloride can be synthesized from cyanamide and 2-aminopyridine . The reaction typically involves the following steps:
Formation of the Intermediate: Cyanamide reacts with 2-aminopyridine to form an intermediate compound.
Oxidation: The intermediate is then oxidized to form 2-Carbamimidoylpyridine 1-oxide.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it gains oxygen or loses hydrogen.
Reduction: It can also undergo reduction reactions, where it loses oxygen or gains hydrogen.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted pyridine derivatives.
Scientific Research Applications
2-Carbamimidoylpyridine 1-oxide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Carbamimidoylpyridine 1-oxide hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-[(4,5-Dihydro-1H-imidazol-2-yl)thio]pyridine 1-oxide Hydrochloride (CAS: 62377-10-0)
- Structure : Replaces the carbamimidoyl group with a thioimidazoline moiety.
- Synthesis: Reacts 2-bromopyridine 1-oxide with imidazolidine-2-thione in chloroform or ethanol under heating (12 hours) to form hydrobromide salts .
- Key Difference : The sulfur bridge in this compound confers distinct coordination properties with metals (e.g., copper), as seen in its tetrachlorocuprate complex .
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride (Product No. CBR02278)
- Structure : Benzimidazole core with fluorine and piperidinyl substituents.
- Application : Primarily used in pharmaceutical research due to its bioactivity. Unlike 2-carbamimidoylpyridine derivatives, benzimidazoles exhibit stronger π-π stacking interactions, influencing drug binding .
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
Key Observations :
- Reactivity : The carbamimidoyl group in 845291-51-2 enables nucleophilic reactivity at room temperature, whereas thioether analogues require prolonged heating .
- Metal Coordination : Thioether derivatives form stable metal complexes (e.g., tetrachlorocuprate), while carbamimidoyl derivatives are less explored in coordination chemistry .
Biological Activity
2-Carbamimidoylpyridine 1-oxide hydrochloride (CAS Number: 845291-51-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring with a carbamimidoyl group and an N-oxide functional group. Its molecular formula is C₆H₈ClN₃O, and it has a molecular weight of approximately 175.6 g/mol. The presence of the N-oxide functionality is significant as it has been associated with various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Reactivity : The N-oxide group may act as an electrophile, allowing it to interact with nucleophilic sites on biomolecules, including proteins and enzymes.
- Inhibition of Enzymatic Activity : Studies suggest that compounds with N-oxide functionalities can inhibit specific enzymes, leading to altered metabolic pathways.
- Antimicrobial Properties : Preliminary data indicate potential antimicrobial activity against various pathogens, although the exact mechanism remains to be fully elucidated.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it demonstrated selective cytotoxicity towards tumor cells while exhibiting significantly lower toxicity in non-cancerous fibroblasts. This differential effect is promising for its potential use as an antitumor agent.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by assessed the antimicrobial efficacy of various N-oxide compounds, including this compound. The findings indicated that this compound showed substantial activity against resistant strains of bacteria, suggesting its potential as a therapeutic agent in combating antibiotic resistance.
- Cytotoxicity Assessment : In a comparative study published in , the cytotoxic effects of several pyridine derivatives were analyzed. The results indicated that this compound had a favorable safety profile, making it a candidate for further development in cancer therapies.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Factors influencing its bioavailability include:
- Absorption : The compound's lipophilicity affects its absorption in biological systems.
- Distribution : Binding affinity to plasma proteins influences its distribution across tissues.
- Metabolism : The metabolic pathways involving N-oxides could lead to active or inactive metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
